1,10-Phenanthroline hydrochloride
Overview
Description
1,10-Phenanthroline hydrochloride is a useful research compound. Its molecular formula is C12H9ClN2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4265. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,10-Phenanthroline hydrochloride primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and motility, respectively .
Mode of Action
The compound interacts with its targets by forming strong complexes, particularly with metal ions . This interaction can inhibit the function of the target proteins, affecting the biological processes they are involved in .
Biochemical Pathways
It is known to inhibit metallopeptidases, a class of enzymes that play a role in various biological processes . By inhibiting these enzymes, the compound can disrupt the normal functioning of these pathways.
Pharmacokinetics
Its solubility in water and other solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets. By inhibiting Metallo-beta-lactamase L1, it can potentially reduce bacterial resistance . Similarly, by interacting with Methyl-accepting chemotaxis protein II, it may affect bacterial motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its action can be affected by the presence of metal ions, as it forms strong complexes with them . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline hydrochloride is known to interact with various enzymes and proteins. It is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . For instance, it forms complexes with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .
Cellular Effects
It has been reported that the compound can interact with DNA in an intercalative fashion, inducing DNA cleavage in some cases . Additionally, it has been shown to have cytotoxic effects against the A549 human lung cancer cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to interact with various biomolecules, potentially influencing gene expression and enzyme activity . For instance, it has been shown to interact with metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .
Temporal Effects in Laboratory Settings
It is known that the compound forms strong complexes with most metal ions , which could potentially influence its stability and degradation over time.
Metabolic Pathways
Given its ability to form complexes with various metal ions , it may interact with enzymes or cofactors involved in various metabolic pathways.
Transport and Distribution
Given its solubility in organic solvents , it may be able to cross cell membranes and distribute within various cellular compartments.
Subcellular Localization
Given its ability to form complexes with various metal ions , it may localize to areas of the cell where these ions are present.
Properties
IUPAC Name |
1,10-phenanthroline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.ClH/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDKQBBJCTNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3829-86-5, 66-71-7 (Parent) | |
Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3829-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3063205 | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-96-6, 3829-86-5 | |
Record name | 1,10-Phenanthroline, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22802-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-Phenanthroline, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-phenanthroline monohydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,10-phenanthroline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 1,10-Phenanthroline hydrochloride in analytical chemistry?
A: this compound is a versatile reagent in analytical chemistry, particularly for the spectrophotometric determination of metal ions. For instance, it forms a blue-colored complex with iron (Fe) [] and an orange complex with copper (Cu) []. This property enables its use in developing sensitive and selective methods for the simultaneous determination of these metals in various matrices, including water samples. []. The method utilizes solid-phase derivative spectrophotometry, where the metal complexes are retained on a cation-exchange resin, allowing for preconcentration and improved sensitivity. [].
Q2: How does this compound contribute to the preparation of titanium oxide gels with enhanced optical properties?
A: this compound plays a crucial role in modifying the sol-gel process of titanium oxide. When introduced to the precursor solution alongside n-butylamine, it enhances the transparency of the resulting titanium oxide gels []. This effect is attributed to the compound's influence on the hydrolysis and polycondensation reactions during gel formation []. Specifically, this compound promotes polycondensation while reducing hydrolysis, leading to gels with higher transmittance, a desirable property for various optical applications [].
Q3: Can you elaborate on the structural characteristics of this compound?
A3: While the provided research excerpts don't delve into the detailed spectroscopic data of this compound, its molecular formula is C12H8N2 • HCl, and its molecular weight is 208.65 g/mol. As a substituted phenanthroline derivative, it features a planar aromatic structure with two nitrogen atoms that can act as chelating agents, forming stable complexes with various metal ions.
Q4: Are there any documented historical applications of this compound or its analogs in analytical chemistry?
A: Yes, research dating back to the mid-20th century highlights the use of 2,9-dimethyl-1,10-phenanthroline (Neocuproine), a close analog of this compound, in ultra-micro sugar determination methods []. Neocuproine demonstrated high specificity for cuprous ions (Cu+), enabling the development of sensitive colorimetric assays for sugars based on copper reduction []. This historical context underscores the longstanding utility of phenanthroline derivatives in analytical chemistry.
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